molecular formula C5H4N4O2 B066683 Oxypurinol CAS No. 187486-05-1

Oxypurinol

Numéro de catalogue: B066683
Numéro CAS: 187486-05-1
Poids moléculaire: 152.11 g/mol
Clé InChI: HXNFUBHNUDHIGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxypurinol, also known as oxipurinol, is a potent inhibitor of the enzyme xanthine oxidase. It is the major metabolic product of allopurinol, an analogue of xanthine. By inhibiting xanthine oxidase, this compound reduces the production of uric acid, making it a valuable compound in the treatment of conditions like gout and hyperuricemia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oxypurinol can be synthesized through the oxidation of allopurinol. The process involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically takes place in an aqueous medium at a temperature range of 50-70°C .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale oxidation of allopurinol. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Oxypurinol primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in medicinal chemistry for drug development .

Applications De Recherche Scientifique

Treatment of Hyperuricemia and Gout

Oxypurinol is primarily utilized in treating hyperuricemia associated with gout. It functions by inhibiting xanthine oxidase, leading to decreased uric acid production. Clinical trials have demonstrated its efficacy in patients who are intolerant to allopurinol.

Case Study:
A multicenter, open-label study evaluated this compound's effectiveness in patients with symptomatic hyperuricemia intolerant to allopurinol. Results indicated significant reductions in serum uric acid levels and improvement in gout symptoms over a 14-week period .

Cardiovascular Applications

Emerging research suggests that this compound may benefit patients with cardiovascular diseases, particularly congestive heart failure (CHF). By inhibiting xanthine oxidase, this compound reduces oxidative stress, which is implicated in endothelial dysfunction—a key factor in cardiovascular health.

Clinical Trials:

  • EXOTIC Study: This proof-of-concept trial assessed this compound's effects on cardiac function in CHF patients. Results showed improved left ventricular performance and exercise capacity after one month of treatment .
  • Endothelial Function Studies: In patients with coronary artery disease (CAD), this compound administration improved forearm blood flow and reduced vasoconstriction in response to acetylcholine, indicating enhanced endothelial function .

Chronic Kidney Disease (CKD)

This compound has been investigated for its potential to slow the progression of CKD. Its urate-lowering effects are beneficial since hyperuricemia is a common complication in kidney disease.

Research Findings:
A clinical trial involving CKD patients demonstrated that this compound administration led to significant decreases in serum creatinine levels and improved glomerular filtration rates (GFR) among those with mild GFR impairment .

Novel Delivery Systems

Recent advancements have focused on enhancing the delivery of this compound through innovative formulations. A study developed a thermosensitive gel combined with polymeric solid microneedles for transdermal delivery of this compound, aiming to improve bioavailability and patient compliance .

Pharmacogenomics

A genome-wide association study explored genetic determinants affecting this compound concentrations in patients treated with allopurinol. The findings highlighted the complexity of pharmacokinetics associated with this compound and suggested that personalized dosing strategies could optimize treatment outcomes .

Data Tables

Application AreaStudy/Trial ReferenceKey Findings
Hyperuricemia/Gout Significant reduction in uric acid levels
Cardiovascular Health Improved endothelial function; better blood flow
Chronic Kidney Disease Slowed progression; improved GFR
Novel Delivery Systems Enhanced transdermal delivery efficacy
Pharmacogenomics Identified genetic factors influencing drug metabolism

Mécanisme D'action

Oxypurinol exerts its effects by inhibiting the enzyme xanthine oxidase. This inhibition blocks the conversion of hypoxanthine and xanthine to uric acid, leading to decreased uric acid levels in the blood and urine. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback result in further reductions of serum uric acid concentrations .

Comparaison Avec Des Composés Similaires

    Allopurinol: The parent compound of oxypurinol, also an inhibitor of xanthine oxidase.

    Febuxostat: A non-purine xanthine oxidase inhibitor with a different mechanism of action.

    Topiroxostat: Another non-purine xanthine oxidase inhibitor used in the treatment of hyperuricemia.

Uniqueness of this compound: this compound is unique due to its long half-life and its role as the active metabolite of allopurinol. Unlike febuxostat and topiroxostat, this compound is a purine analogue, which allows it to integrate into DNA and RNA, further reducing serum uric acid concentrations .

Propriétés

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations.
Record name Oxypurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2465-59-0
Record name Oxypurinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxypurinol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxypurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxypurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxypurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxipurinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPURINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxypurinol
Reactant of Route 2
Oxypurinol
Reactant of Route 3
Oxypurinol
Reactant of Route 4
Oxypurinol
Reactant of Route 5
Oxypurinol
Reactant of Route 6
Reactant of Route 6
Oxypurinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.